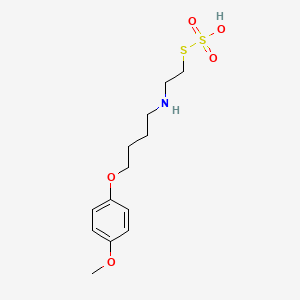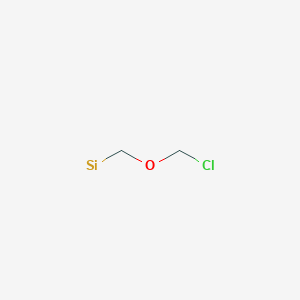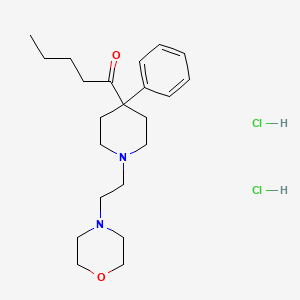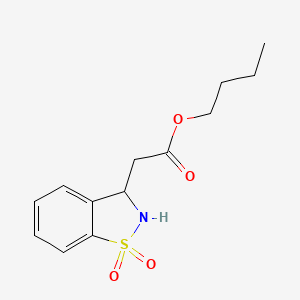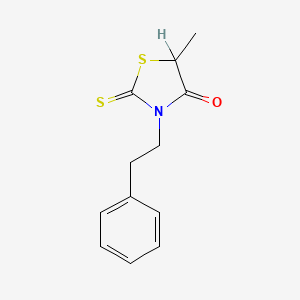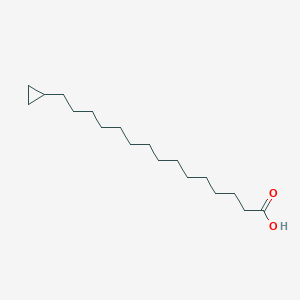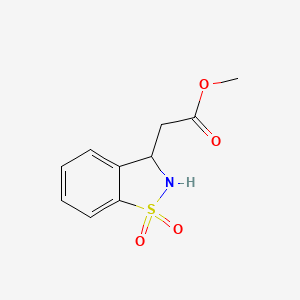
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes an ethanethiol group, a p-tolyloxy group, and a butylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, hydrochloride typically involves multiple steps. One common method includes the reaction of ethanethiol with a butylamine derivative, followed by the introduction of the p-tolyloxy group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of automated systems to monitor and adjust temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanethiol group into a sulfonic acid derivative.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The p-tolyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Propiedades
Número CAS |
23468-09-9 |
|---|---|
Fórmula molecular |
C13H22ClNOS |
Peso molecular |
275.84 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenoxy)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-12-4-6-13(7-5-12)15-10-3-2-8-14-9-11-16;/h4-7,14,16H,2-3,8-11H2,1H3;1H |
Clave InChI |
BCWZBBHQEMLXFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCCCNCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


